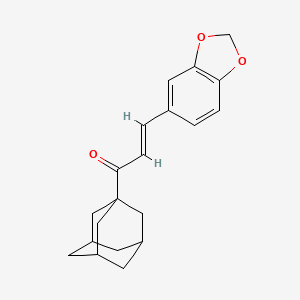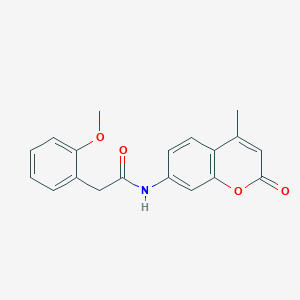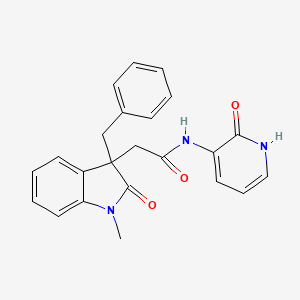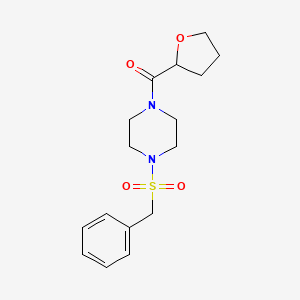
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one, also known as ABD, is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. ABD belongs to the class of chalcones, which are compounds that have been shown to exhibit various biological activities.
作用機序
The mechanism of action of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one is not fully understood. However, it has been suggested that 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one exerts its biological activities through various pathways such as the inhibition of NF-κB signaling pathway, the modulation of MAPK signaling pathway, and the induction of apoptosis via the activation of caspases.
Biochemical and Physiological Effects:
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been shown to modulate various biochemical and physiological processes such as the inhibition of COX-2 expression, the downregulation of iNOS expression, the inhibition of MMP-9 expression, and the induction of G2/M cell cycle arrest. In addition, 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been found to increase the expression of p53 and Bax, which are involved in the induction of apoptosis.
実験室実験の利点と制限
One of the advantages of using 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one in lab experiments is its diverse biological activities, which make it a potential candidate for the development of novel therapeutic agents. However, the limitations of using 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one in lab experiments include its poor solubility in water and its instability under acidic conditions.
将来の方向性
There are several future directions for the research on 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one. One direction is to investigate the structure-activity relationship of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one and its analogs to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and viral infections. In addition, the development of novel drug delivery systems that can improve the solubility and stability of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one could enhance its therapeutic potential.
合成法
The synthesis of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one can be achieved through a three-step reaction starting from 1-adamantylamine and 1,3-benzodioxole-5-carboxaldehyde. The first step involves the condensation of 1-adamantylamine with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic acid to form 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol. The second step involves the oxidation of the hydroxyl group to a ketone group using Jones reagent. The final step involves the elimination of a water molecule to form 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one.
科学的研究の応用
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, antitumor, and antiviral activities. 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been found to induce apoptosis in various cancer cell lines and inhibit the replication of several viruses such as herpes simplex virus type 1 and type 2.
特性
IUPAC Name |
(E)-1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19(4-2-13-1-3-17-18(8-13)23-12-22-17)20-9-14-5-15(10-20)7-16(6-14)11-20/h1-4,8,14-16H,5-7,9-12H2/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRBLHGGKOIRPM-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide](/img/structure/B5497671.png)
![4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B5497679.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B5497685.png)
![3,4-dimethyl-6-[(4-phenyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5497694.png)

![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5497710.png)
![2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5497713.png)


![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5497765.png)
![1-[2-(benzylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5497766.png)

![N-{2-(4-isopropoxyphenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5497776.png)